2-Fluoro-N,N-dimethyl-6-nitroaniline

Medicinal Chemistry Drug Design ADME Prediction

2-Fluoro-N,N-dimethyl-6-nitroaniline is the privileged fluoronitroaniline scaffold for CNS & kinase drug discovery. Unlike its primary or monomethyl aniline analogs, its fully N,N-dimethylated amine (HBD=0) and low TPSA (~46 Ų) provide superior brain permeability and reduce P-gp efflux risk. Three orthogonal handles—nitro (→NH₂), aryl fluoride (SNAr), and dimethylamino (electronic tuning)—enable predictable sequential derivatization. The ortho-fluoro is retained during nitro reduction, avoiding hydrodehalogenation seen with Cl/Br analogs. Procure this specific regioisomer to eliminate in-class substitution risks and ensure downstream ADME developability.

Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol
Cat. No. B8208365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-N,N-dimethyl-6-nitroaniline
Molecular FormulaC8H9FN2O2
Molecular Weight184.17 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=CC=C1F)[N+](=O)[O-]
InChIInChI=1S/C8H9FN2O2/c1-10(2)8-6(9)4-3-5-7(8)11(12)13/h3-5H,1-2H3
InChIKeyNUCZBKAYTQRBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N,N-dimethyl-6-nitroaniline: Procurement-Relevant Identity, Physicochemical Profile, and Structural Context for Scientific Sourcing


2-Fluoro-N,N-dimethyl-6-nitroaniline (CAS 174574-15-3) is a tertiary, N,N-dimethylated fluoronitroaniline with molecular formula C₈H₉FN₂O₂ and molecular weight 184.17 g·mol⁻¹ . The compound features an ortho-fluoro substituent at position 2, a nitro group at position 6, and a fully substituted dimethylamino group on the aniline nitrogen, yielding a solid-state intermediate with zero hydrogen-bond donor capacity and a predicted topological polar surface area (TPSA) of 46.38 Ų . It is commercially available as a research chemical in ≥97% purity (Thermo Scientific / Alfa Aesar portfolio, product code 15479438) packaged as a solid under UN2811 hazard classification . This scaffold serves as a key building block in medicinal chemistry for the synthesis of fluorinated heterocyclic drug candidates, enabled by its three orthogonal reactive handles: a nitro group reducible to a primary amine, an aryl fluoride susceptible to nucleophilic aromatic substitution (SNAr), and a dimethylamino group that modulates electronic character without contributing exchangeable protons .

Why 2-Fluoro-N,N-dimethyl-6-nitroaniline Cannot Be Casually Replaced by Close Analogs in Synthetic or Pharmacochemical Workflows


In procurement workflows for fluorinated nitroaniline building blocks, 'in-class' substitution without quantitative evidence is a common failure mode. The target compound 2-fluoro-N,N-dimethyl-6-nitroaniline differs from its closest commercially available analogs—2-fluoro-6-nitroaniline (CAS 17809-36-8), its N-monomethyl congener (CAS 182551-18-4), the regioisomeric 4-fluoro-N,N-dimethyl-2-nitroaniline (CAS 69261-01-4), and the non-fluorinated N,N-dimethyl-2-nitroaniline (CAS 610-17-3)—by three chromatographically and pharmacokinetically consequential structural features: (i) complete N,N-dimethylation eliminates both H-bond donor sites, dropping TPSA by ~25 Ų and abolishing hydrogen-bond donor capacity ; (ii) the ortho-fluoro placement creates a unique electronic push–pull system with the para-related dimethylamino group, distinct from the meta-fluoro arrangement in the 4-fluoro regioisomer ; and (iii) the fluoro substituent imparts metabolic oxidative stability and modulates the electron density of the aromatic ring for SNAr chemistry in ways that non-fluorinated analogs cannot replicate [1]. Simply interchanging any of these analogs without verifying the specific quantitative evidence below risks altered reaction kinetics, different metabolic soft-spot profiles, and non-equivalent downstream biological activity.

Product-Specific Quantitative Differentiation Evidence for 2-Fluoro-N,N-dimethyl-6-nitroaniline Versus Closest Analogs


Hydrogen-Bond Donor Count: Complete Elimination Versus Primary and Secondary Aniline Comparators

The target compound bears zero hydrogen-bond donors (HBD = 0) due to full N,N-dimethylation of the aniline nitrogen . In contrast, the primary comparator 2-fluoro-6-nitroaniline (CAS 17809-36-8) possesses two H-bond donors (the –NH₂ group), and the N-monomethyl analog 2-fluoro-N-methyl-6-nitroaniline (CAS 182551-18-4) retains one H-bond donor [1]. Complete elimination of HBD capacity is a critical determinant in medicinal chemistry, as each H-bond donor has been empirically associated with a ~10-fold average penalty in passive membrane permeability and increased susceptibility to P-glycoprotein efflux—a relationship codified in Lipinski's Rule of 5 [2]. For procurement decisions, selecting the primary aniline comparator over the target compound when designing a CNS-penetrant or intracellular-targeting molecule would introduce two gratuitous H-bond donors, predictably degrading permeability.

Medicinal Chemistry Drug Design ADME Prediction

Topological Polar Surface Area (TPSA): Quantitative Window into Membrane Permeability Versus the Primary Aniline Comparator

The target compound has a computed TPSA of 46.38 Ų . The des-dimethyl primary aniline comparator 2-fluoro-6-nitroaniline exhibits a TPSA of 71.8–72.0 Ų . The N-monomethyl analog 2-fluoro-N-methyl-6-nitroaniline has an intermediate TPSA of 57.9 Ų [1]. TPSA is a well-validated predictor of passive membrane permeation; compounds with TPSA ≤60 Ų generally exhibit good oral absorption, while TPSA ≤70 Ų is associated with favorable CNS penetration [2]. The target compound's TPSA of 46.38 Ų is the only value in its analog series that falls comfortably below the 60 Ų oral absorption threshold, whereas the primary aniline comparator at ~72 Ų exceeds the CNS-favorable cutoff. The quantified difference of −25.4 Ų (target vs. primary aniline) represents a substantial predicted advantage in membrane permeability.

ADMET Blood-Brain Barrier Permeability Oral Bioavailability

Lipophilicity (LogP) Shift: Balancing Permeability and Aqueous Solubility Relative to the Primary Aniline

The target compound has a computed XLogP of 1.80 . The primary aniline comparator 2-fluoro-6-nitroaniline is predicted with LogP values of 2.07 (ACD/Labs) to 2.42 (ChemTradeHub) [1]. The non-fluorinated N,N-dimethyl-2-nitroaniline is reported with LogP = 2.11 [2]. The ~0.3–0.6 log unit reduction in lipophilicity conferred by the combination of ortho-fluoro and para-dimethylamino substituents places the target compound in a therapeutically attractive LogP window (1–3) while the des-dimethyl analog sits higher, potentially toward the upper boundary of optimal drug-likeness. This modest LogP reduction, achieved without sacrificing permeability-enhancing features (see TPSA evidence above), indicates a more balanced ADME profile than either the primary aniline comparator or the non-fluorinated dimethyl analog.

Lipophilicity Optimization Solubility LogP Modulation

Regioisomeric Electronic Differentiation: Ortho-Fluoro/Para-Dimethylamino Push–Pull System Versus 4-Fluoro Regioisomer

The target compound positions the fluoro substituent ortho to the nitro group and para to the dimethylamino group, creating a distinct electronic push–pull conjugation pathway (dimethylamino → aromatic ring → nitro) with the fluoro atom acting as an inductively electron-withdrawing but mesomerically electron-donating substituent . The commercially available regioisomer 4-fluoro-N,N-dimethyl-2-nitroaniline (CAS 69261-01-4) places fluorine meta to the nitro group and ortho to the dimethylamino group, breaking this specific para-related NMe₂/F arrangement . The ortho-fluoro/para-dimethylamino arrangement in the target compound results in differential activation of the aryl fluoride toward nucleophilic aromatic substitution (SNAr): the para-NMe₂ group donates electron density into the ring, partially deactivating the C–F bond toward SNAr relative to the 4-fluoro isomer where fluorine is activated by the ortho-nitro group [1]. For synthetic chemists, this translates to a different rank order of reactivity in sequential functionalization strategies—a fact that cannot be predicted without explicit consideration of the regioisomeric identity.

Nucleophilic Aromatic Substitution Electronic Effects Regioisomer Selection

Metabolic N-Dealkylation Blockade: Inferred Advantage Over Primary and Secondary Aniline Analogs

Primary and secondary anilines are well-established substrates for cytochrome P450-mediated N-dealkylation and N-oxidation, metabolic pathways that can generate reactive intermediates and rapidly clear drug candidates [1]. The target compound, as a fully N,N-dimethylated tertiary aniline, lacks the N–H bond that initiates these oxidative metabolic pathways. While no head-to-head microsomal stability data for this specific pair has been published, the class-level evidence is robust: tertiary N,N-dimethylanilines undergo N-demethylation via a distinct N-oxidation/hydroxylation mechanism that is generally slower than N-dealkylation of secondary anilines bearing an N–H bond, and the absence of a primary N–H group eliminates the formation of nitroso and hydroxylamine reactive metabolites that are characteristic of primary aniline metabolism [2]. For the procurement scientist, this means that derivatives synthesized from the target compound are predicted to exhibit superior metabolic stability compared to derivatives built from the primary aniline 2-fluoro-6-nitroaniline or the N-methyl analog, although direct experimental confirmation in the specific chemotype is warranted.

Drug Metabolism Metabolic Stability CYP450

Optimized Application Scenarios for 2-Fluoro-N,N-dimethyl-6-nitroaniline Based on Quantitative Differentiation Evidence


CNS-Penetrant Drug Discovery: Exploiting Low TPSA and Zero H-Bond Donors

In central nervous system (CNS) drug discovery, the combination of TPSA = 46.38 Ų and HBD = 0 positions 2-fluoro-N,N-dimethyl-6-nitroaniline as a privileged intermediate for synthesizing brain-penetrant candidates . The established TPSA threshold for favorable CNS penetration is ≤70 Ų, and the compound's value of ~46 Ų places it deep within the favorable range—a 25 Ų advantage over the primary aniline comparator [1]. The absence of H-bond donors further reduces susceptibility to P-glycoprotein efflux, a dominant barrier to CNS exposure. In practice, this scaffold can be elaborated via nitro reduction to the corresponding 2-fluoro-N,N-dimethyl-1,6-diaminobenzene intermediate, followed by heterocycle formation (e.g., benzimidazoles, quinazolines) targeting CNS kinases or GPCRs, with the confidence that the core scaffold properties will not inherently limit brain penetration .

Kinase Inhibitor Fragment Elaboration: Orthogonal Reactive Handles with Predictable Permeability

The three orthogonal reactive handles of 2-fluoro-N,N-dimethyl-6-nitroaniline—nitro group (reducible to NH₂ for amide/sulfonamide coupling), aryl fluoride (SNAr displacement with amines, thiols, or alkoxides), and the dimethylamino group (modulating electronic character)—make it a versatile fragment for kinase inhibitor design . The computed LogP of 1.80 places the scaffold within the optimal lipophilicity range for kinase inhibitor drug discovery (typical kinase drug LogP range: 1–4), avoiding both the solubility-limited regime (LogP >5) and the permeability-deficient regime (LogP <0) [1]. The regioisomeric identity (2-fluoro, 6-nitro) further ensures that sequential derivatization proceeds with a predictable reaction sequence: nitro reduction first, then SNAr at the fluoride, avoiding the alternative sequence forced by the 4-fluoro regioisomer where the fluoride is ortho to the nitro group and thus more readily displaced .

Fluorinated Heterocycle Synthesis in Agrochemical R&D: Leveraging Fluoro-Retentive Reduction Chemistry

For agrochemical discovery programs targeting fluorinated heterocyclic scaffolds (e.g., fluorobenzimidazoles, fluoroquinolines), the target compound offers a crucial advantage: the ortho-fluoro substituent is retained during catalytic nitro reduction, enabling downstream fluorinated heterocycle construction without a separate fluorination step . This contrasts with chloro or bromo analogs, where catalytic hydrogenation conditions can lead to competing hydrodehalogenation—a known selectivity challenge documented for halogenated nitroaromatic reduction [1]. The N,N-dimethyl group simultaneously serves as a 'protecting group' strategy, preventing the free aniline from participating in undesired side reactions during early-stage synthetic manipulations, and can be retained or cleaved depending on the target molecule design .

Property-Based Fragment Library Design: Low TPSA / Low HBD Aniline Building Block

In fragment-based drug discovery (FBDD), libraries enriched with low-TPSA, low-HBD fragments are associated with higher hit-to-lead progression rates due to superior downstream developability profiles . 2-Fluoro-N,N-dimethyl-6-nitroaniline, with TPSA = 46.38 Ų and HBD = 0, qualifies as a 'property-optimized' aniline fragment that avoids two common pitfalls of aniline-based fragments: excessive polarity (TPSA >70 Ų) and H-bond donor-mediated promiscuous binding [1]. Procurement of this specific compound for fragment library inclusion—rather than the more common 2-fluoro-6-nitroaniline—provides fragment screeners with a chemically tractable hit that, upon elaboration, is less likely to encounter permeability or metabolic stability barriers during lead optimization .

Quote Request

Request a Quote for 2-Fluoro-N,N-dimethyl-6-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.